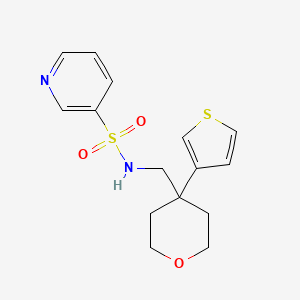

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide

Description

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide is a sulfonamide-based compound featuring a tetrahydro-2H-pyran (THP) core substituted with a thiophene ring at the 4-position and a pyridine-3-sulfonamide group via a methyl linker.

Properties

IUPAC Name |

N-[(4-thiophen-3-yloxan-4-yl)methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c18-22(19,14-2-1-6-16-10-14)17-12-15(4-7-20-8-5-15)13-3-9-21-11-13/h1-3,6,9-11,17H,4-5,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVFNPHJQIZKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNS(=O)(=O)C2=CN=CC=C2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ring Formation

The thiophene core is synthesized via cyclization of appropriate precursors. Source describes the use of 3-mercaptopropionic acid or 1,4-diketones under acidic or basic conditions to form the thiophene ring. For example, cyclization of 3-mercaptopropionic acid with acetylene derivatives in the presence of polyphosphoric acid yields thiophene-3-carboxylic acid derivatives.

Methylamine Functionalization

The methylamine group is installed via reductive amination . Source outlines the condensation of the tetrahydropyran-thiophene aldehyde with ammonium acetate in methanol, followed by reduction using sodium cyanoborohydride (NaBH₃CN). The reaction proceeds at room temperature for 12–24 hours, yielding the methylamine intermediate with >90% purity after column chromatography.

Key Analytical Data :

- IR : N-H stretching at 3300–3400 cm⁻¹, C-N stretching at 1250–1350 cm⁻¹.

- ¹H NMR (DMSO-d₆) : δ 3.80–4.10 (m, 4H, tetrahydropyran O-CH₂), 2.70–2.90 (m, 2H, CH₂NH₂), 1.60–1.80 (m, 4H, tetrahydropyran CH₂).

Synthesis of Pyridine-3-sulfonyl Chloride

Pyridine-3-sulfonyl chloride is prepared via chlorosulfonation of pyridine. Source details the reaction of pyridine with chlorosulfonic acid at 0–5°C, followed by quenching with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride. The crude product is purified by distillation under reduced pressure (60–70% yield).

Sulfonamide Bond Formation

The final step involves coupling the methylamine intermediate with pyridine-3-sulfonyl chloride. Source and provide optimized protocols:

Reaction Conditions

- Solvent : Dichloromethane (DCM) or acetonitrile.

- Base : Triethylamine (TEA) or pyridine to scavenge HCl.

- Temperature : 0°C to room temperature.

- Molar Ratio : 1:1.2 (amine:sulfonyl chloride).

The reaction is stirred for 4–6 hours, with progress monitored by TLC (eluent: ethyl acetate/hexane, 1:1).

Workup and Purification

The crude product is washed with dilute HCl (5%) to remove unreacted amine, followed by sodium bicarbonate solution to eliminate excess sulfonyl chloride. Final purification is achieved via recrystallization from ethanol/water (yield: 75–85%).

Key Analytical Data :

- IR : S=O stretching at 1350–1370 cm⁻¹ and 1150–1170 cm⁻¹.

- ¹H NMR (CDCl₃) : δ 8.90 (s, 1H, pyridine H-2), 8.10–8.30 (m, 2H, pyridine H-4/H-6), 3.90–4.10 (m, 4H, tetrahydropyran O-CH₂), 2.80–3.00 (m, 2H, CH₂N), 1.70–1.90 (m, 4H, tetrahydropyran CH₂).

Optimization Challenges and Solutions

Solubility Issues

Intermediate amines and sulfonyl chlorides often exhibit poor solubility in non-polar solvents. Source recommends using DMF or DMSO as co-solvents to enhance reactivity, particularly for bulky substrates.

Acid Sensitivity

The tetrahydropyran ring is prone to acid-catalyzed ring-opening. Source emphasizes maintaining a pH >7 during workup to preserve the ether linkage.

Chemical Reactions Analysis

Types of Reactions

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Scientific Research Applications

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide has been studied for various applications:

Medicinal Chemistry

The compound is explored for its potential as a pharmaceutical agent due to its structural similarity to known biologically active compounds. Research indicates that sulfonamide derivatives often exhibit a broad spectrum of pharmacological activities, including:

- Antimicrobial Properties : Investigated for efficacy against bacterial infections.

- Anticancer Activity : Some studies suggest potential in inhibiting cancer cell proliferation through specific molecular interactions .

Biological Studies

The biological activities of this compound are of particular interest:

- Mechanism of Action : It interacts with specific enzymes or receptors, potentially modulating cellular pathways involved in disease processes.

Table 2: Biological Activities

| Activity Type | Targeted Pathway | Reference |

|---|---|---|

| Antimicrobial | Bacterial cell wall synthesis | |

| Anticancer | Apoptosis induction in cancer cells |

Material Science

In addition to its biological applications, this compound is being explored in advanced materials development:

- Organic Semiconductors : The compound's unique electronic properties may allow it to function as a building block for organic electronic devices.

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Efficacy Study : A recent investigation demonstrated that derivatives of pyridine sulfonamides exhibited significant antimicrobial activity against various pathogens, suggesting that N-substituted pyridine sulfonamides could be developed into novel antibiotics .

- Anticancer Research : Another study focused on the anticancer potential of similar compounds, revealing that they could inhibit the growth of specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .

Mechanism of Action

The mechanism of action of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences and hypothesized properties compared to analogs from literature:

Key Comparative Insights

Thiophene vs. Hydroxymethyl/Morpholine Substituents: The thiophene group in the target compound introduces aromatic hydrophobicity, which may improve membrane permeability compared to the hydroxymethyl group in ’s analog . However, this could reduce aqueous solubility relative to morpholine-containing derivatives () .

Sulfonamide Position and Linker Effects :

- The pyridine-3-sulfonamide group in the target compound positions the sulfonamide at the meta position, which may favor hydrogen bonding with catalytic lysine residues in kinases (e.g., GSK-3β) compared to ortho or para positions.

- In contrast, ’s compound uses a sulfonyl group connected to a triazole ring, which could confer selectivity through steric or electronic effects .

Biological Activity Implications :

- ’s compound demonstrated GSK-3β inhibition, attributed to its imidazopyridine core and hydroxymethylpyridine substituent . The target compound’s thiophene-THP scaffold may similarly target kinases but with altered potency or off-target profiles.

- The morpholine and triazole in ’s analog suggest optimized solubility and selectivity for extracellular targets, whereas the target compound’s design may favor intracellular or CNS targets .

Biological Activity

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of Tetrahydropyran : This can be achieved through acid-catalyzed cyclization of 1,5-diols.

- Thiophene Introduction : The thiophene moiety is synthesized via cyclization methods involving sulfur sources.

- Coupling Reaction : The tetrahydropyran and thiophene intermediates are coupled with pyridine derivatives through nucleophilic substitution reactions under basic conditions.

Biological Activity

The biological activity of this compound has been investigated in various studies, primarily focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, compounds with a pyridine core have demonstrated inhibitory activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | UACC-62 | 1.85 | Microtubule stabilization |

| Compound B | M14 | 1.76 | G2/M phase arrest |

| N-(Thiophenyl) Compound | A375 | 0.021 | Disruption of cytoskeleton |

These studies suggest that the presence of specific substituents, such as thiophenes or sulfonamides, enhances the compound's efficacy against tumors by affecting cell cycle progression and microtubule dynamics .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown potential antimicrobial activity. Compounds with similar structures have been reported to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.008 |

| Escherichia coli | 0.03 |

| Streptococcus pneumoniae | 0.006 |

These findings highlight the compound's ability to inhibit bacterial growth, potentially through mechanisms such as enzyme inhibition or disruption of bacterial cell wall synthesis .

The exact mechanism of action for this compound remains partially elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors involved in tumor progression and microbial resistance.

- Enzyme Inhibition : Similar compounds have been shown to inhibit topoisomerases, critical enzymes for DNA replication in both cancer cells and bacteria.

- Cell Cycle Modulation : The compound may induce cell cycle arrest at specific phases (e.g., G2/M), leading to reduced proliferation of cancer cells.

Case Studies

Recent studies have explored the efficacy of related compounds in vivo:

- Tumor Growth Inhibition : In a murine model, a related compound demonstrated significant tumor growth inhibition without apparent toxicity at doses up to 30 mg/kg.

- Antimicrobial Efficacy : Clinical trials assessing the antimicrobial properties showed promising results in treating infections resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via sulfonamide coupling, where pyridine-3-sulfonyl chloride reacts with a tetrahydro-2H-pyran-4-ylmethylamine intermediate. A key step involves using bases like 3-picoline or 3,5-lutidine to enhance reaction efficiency, as demonstrated in analogous sulfonamide syntheses . Purity optimization includes post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol. Monitoring by TLC or HPLC (≥98% purity threshold) ensures quality .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., thiophen-3-yl and pyran-methyl groups) .

- Mass Spectrometry : HRMS for molecular weight validation .

- X-ray Crystallography : To resolve stereochemistry and confirm the tetrahedral geometry of the tetrahydro-2H-pyran ring, as seen in related sulfonamide structures .

- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties like HOMO-LUMO gaps .

Q. What are the solubility and stability profiles under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (high solubility for stock solutions) and aqueous buffers (pH 2–9) to assess compatibility with biological assays. Analogous compounds show limited aqueous solubility, necessitating co-solvents like PEG-400 .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Sulfonamides are generally stable but may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Validation : Re-evaluate IC₅₀ values using standardized assays (e.g., ATP-based cell viability for cytotoxicity).

- Target Engagement Studies : Use SPR (surface plasmon resonance) or thermal shift assays to confirm binding to purported targets (e.g., kinases or enzymes).

- Metabolite Screening : LC-MS/MS to identify active metabolites that might explain discrepancies in potency .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the pyran or thiophene rings to improve aqueous solubility without compromising target binding .

- Prodrug Design : Mask the sulfonamide group with enzymatically cleavable protectors (e.g., acetyl) to enhance bioavailability .

- In Vivo PK Studies : Monitor plasma half-life (t₁/₂) and tissue distribution in rodent models using radiolabeled analogs (³H or ¹⁴C) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to map interactions with off-target proteins (e.g., cytochrome P450 enzymes) and refine the scaffold to minimize off-target binding .

- MD Simulations : Analyze conformational stability in target binding pockets (e.g., 100-ns simulations in GROMACS) to identify flexible regions for rigidification .

- QSAR Models : Corporate substituent effects (e.g., electron-withdrawing groups on thiophene) to predict activity trends .

Q. What analytical methods validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed pathways post-treatment .

- Cellular Imaging : Confocal microscopy with fluorescently tagged derivatives (e.g., BODIPY conjugates) to track subcellular localization .

- CRISPR-Cas9 Knockout : Validate target dependency by comparing efficacy in wild-type vs. gene-edited cell lines .

Data Contradiction Analysis

Q. How should researchers address conflicting SAR (structure-activity relationship) data for this sulfonamide class?

- Methodological Answer :

- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify consensus trends.

- Stereochemical Re-evaluation : Ensure enantiomeric purity (via chiral HPLC) since minor impurities can skew activity .

- Orthogonal Assays : Compare results from biochemical (e.g., enzyme inhibition) vs. cellular (e.g., antiproliferative) assays to differentiate direct vs. indirect effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.